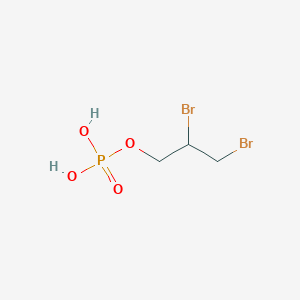

2,3-Dibromopropyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromopropyl dihydrogen phosphate (DBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a phosphorus-containing compound that is widely used as a flame retardant, plasticizer, and pesticide.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate is not fully understood. However, it is believed that 2,3-Dibromopropyl dihydrogen phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system.

Biochemical and Physiological Effects

2,3-Dibromopropyl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,3-Dibromopropyl dihydrogen phosphate has been shown to cause neurotoxicity, reproductive toxicity, and developmental toxicity. 2,3-Dibromopropyl dihydrogen phosphate has also been shown to have endocrine-disrupting effects, which can lead to adverse effects on the reproductive and immune systems.

Advantages and Limitations for Lab Experiments

2,3-Dibromopropyl dihydrogen phosphate has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, 2,3-Dibromopropyl dihydrogen phosphate also has several limitations, including its toxicity and potential for environmental contamination.

Future Directions

There are several future directions for research on 2,3-Dibromopropyl dihydrogen phosphate. One direction is to investigate the potential use of 2,3-Dibromopropyl dihydrogen phosphate as a flame retardant in other materials, such as textiles and building materials. Another direction is to explore the potential use of 2,3-Dibromopropyl dihydrogen phosphate as a plasticizer in biodegradable plastics. Additionally, further research is needed to understand the mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate and its potential effects on human health and the environment.

Conclusion

In conclusion, 2,3-Dibromopropyl dihydrogen phosphate is a chemical compound that has potential applications in various fields, including flame retardants, plasticizers, and pesticides. 2,3-Dibromopropyl dihydrogen phosphate has a well-established synthesis method and has been extensively studied for its scientific research application. However, 2,3-Dibromopropyl dihydrogen phosphate also has several limitations, including its toxicity and potential for environmental contamination. Further research is needed to fully understand the potential uses and risks associated with 2,3-Dibromopropyl dihydrogen phosphate.

Synthesis Methods

2,3-Dibromopropyl dihydrogen phosphate can be synthesized through the reaction between 2,3-dibromopropanol and phosphorus oxychloride. The reaction mechanism involves the substitution of the hydroxyl group in 2,3-dibromopropanol with the phosphate group in phosphorus oxychloride. The resulting product is then hydrolyzed to yield 2,3-Dibromopropyl dihydrogen phosphate.

Scientific Research Applications

2,3-Dibromopropyl dihydrogen phosphate has been extensively studied for its potential applications in various fields. In the field of flame retardants, 2,3-Dibromopropyl dihydrogen phosphate has been shown to be effective in reducing the flammability of polyurethane foam and other materials. In the field of plasticizers, 2,3-Dibromopropyl dihydrogen phosphate has been used to improve the flexibility and durability of plastics. In the field of pesticides, 2,3-Dibromopropyl dihydrogen phosphate has been shown to be effective in controlling pests such as mosquitoes and ticks.

properties

CAS RN |

5324-12-9 |

|---|---|

Product Name |

2,3-Dibromopropyl dihydrogen phosphate |

Molecular Formula |

C3H7Br2O4P |

Molecular Weight |

297.87 g/mol |

IUPAC Name |

2,3-dibromopropyl dihydrogen phosphate |

InChI |

InChI=1S/C3H7Br2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |

InChI Key |

GMAAWZONVLTAMA-UHFFFAOYSA-N |

SMILES |

C(C(CBr)Br)OP(=O)(O)O |

Canonical SMILES |

C(C(CBr)Br)OP(=O)(O)O |

Other CAS RN |

5324-12-9 |

Related CAS |

43110-33-4 (magnesium salt) 85771-01-3 (di-ammonium salt) |

synonyms |

2,3-Dibromo-dihydrogen Phosphate 1-Propanol; 2,3-Dibromopropyl Dihydrogen Phosphate; NSC 2862; Phosphoric Acid Mono(2,3-dibromopropyl) Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)